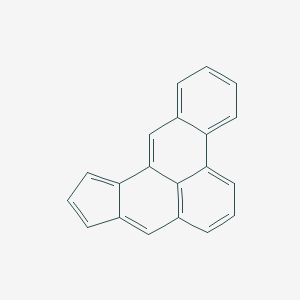

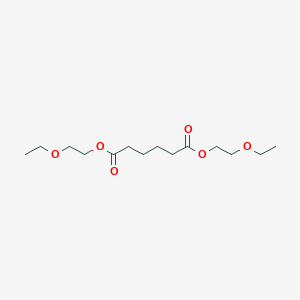

Dibenzo-21-Krone-7

Übersicht

Beschreibung

This chemical compound belongs to the class of macrocyclic compounds, which include various applications in chemistry due to their complex structure and unique properties. The specific compound, while not directly referenced in available literature, is structurally similar to other complex macrocyclic and polycyclic compounds studied for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex macrocyclic compounds generally involves multiple steps, including ring-closure reactions, which can be challenging due to the large size of the molecules and the potential for multiple reaction pathways. The synthesis procedures would likely involve stepwise construction of the macrocycle, possibly using techniques similar to those employed in the creation of macrocyclic thiocrown ethers or cyclosporine compounds (Edema, Buter, & Kellogg, 1994; Wenger, 1984).

Molecular Structure Analysis

The molecular structure of macrocyclic compounds is typically characterized using X-ray crystallography, NMR spectroscopy, and molecular modeling. The structural analysis would reveal the conformation, stereochemistry, and electronic distribution within the molecule. For example, compounds with similar complexity have been analyzed to reveal their monoclinic crystal system and unit cell parameters (Medvedeva, Flechter, & Korlyukov, 2009).

Wissenschaftliche Forschungsanwendungen

Potentiometrischer Sensor für Cäsiumionen

Dibenzo-21-Krone-7 wurde verwendet, um eine neue Art von potentiometrischem Sensor für Cäsiumionen zu entwickeln . Dieser Sensor weist gute analytische Eigenschaften wie Nachweisgrenze, Steigung der Elektrodenfunktion, Selektivität gegenüber einer Reihe von interferierenden Ionen und den Arbeit pH-Bereich von Lösungen auf .

Entfernung von Cäsium-137

This compound hat eine hohe Fähigkeit zur Entfernung von Cäsium-137 sowohl aus sauren als auch aus alkalischen Lösungen gezeigt . Allerdings sind Veränderungen der physikalischen und chemischen Eigenschaften solcher Gemische infolge von starker Bestrahlung ein erhebliches Problem .

Membranmaterial für chemische Sensoren

This compound ist ein wichtiges Membranmaterial für chemische Sensoren . Seine Moleküle haben räumliche Konfigurationen, die aus polaren Gruppen bestehen, die es ermöglichen, das potentialbestimmende Ion zu halten, sowie aus lipophilen Gruppen, die für eine gute Löslichkeit in organischen Medien erforderlich sind .

Selektivität gegenüber Ionen von Alkali- und Erdalkalimetallen

This compound wurde verwendet, um einen chemischen Sensor mit hoher Selektivität gegenüber Ionen von Alkali- und Erdalkalimetallen zu entwickeln .

Membranzusammensetzungen

This compound kann in Membranzusammensetzungen verwendet werden, nicht nur in klassischen plastifizierten Membranen auf Basis von Polyvinylchlorid (PVC), sondern auch in Kohlenstoffnanoröhren, Graphenschichten und Halbleiterstrukturen

Wirkmechanismus

Target of Action

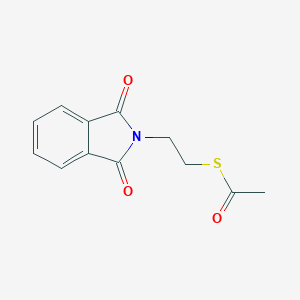

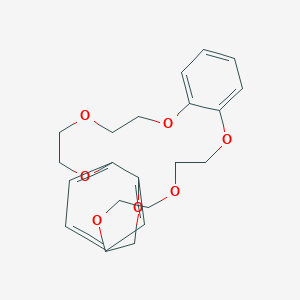

Dibenzo-21-crown-7, also known as Dibenzo-21-crown 7-Ether or 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine, is a cyclic organic compound featuring a unique macrocyclic ether structure . It plays a pivotal role in the field of supramolecular chemistry, especially in the synthesis of polymer nanoparticles . The primary targets of Dibenzo-21-crown-7 are inorganic cations with diameters that closely match the size of the crown ether’s cavity .

Mode of Action

The mode of action of Dibenzo-21-crown-7 involves the formation of stable complexes with inorganic cations. The crown ether’s unique structure allows it to encapsulate the cation within its cavity, forming a stable complex through electrostatic attraction . This interaction results in changes to the physical and chemical properties of the cation, influencing its reactivity and behavior in chemical reactions .

Biochemical Pathways

The biochemical pathways affected by Dibenzo-21-crown-7 are largely dependent on the specific cation involved. For instance, when complexed with rubidium ions, the compound has been used in ion-imprinted technology for the determination of rubidium ions . .

Result of Action

The result of Dibenzo-21-crown-7’s action is the formation of stable complexes with inorganic cations. This can influence the cations’ reactivity and behavior in chemical reactions . In the case of rubidium ions, the formation of these complexes has been used to improve the selectivity and efficiency of rubidium ion detection .

Action Environment

The action of Dibenzo-21-crown-7 can be influenced by various environmental factors. For instance, solvent effects can exert adverse influences on thermodynamic stability, leading to decreased binding Gibbs free energy and coordination number in certain solvents compared to the gas phase . Additionally, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability .

Eigenschaften

IUPAC Name |

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(29),9,11,13,25,27-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCQOMAQPUYHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342925 | |

| Record name | Dibenzo-21-crown-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14098-41-0 | |

| Record name | Dibenzo-21-crown-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-21-crown 7-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)

![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)